molecular formula C16H15FN4O5 B11003701 N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B11003701
M. Wt: 362.31 g/mol
InChI Key: JXAZLRRHJQKZIL-UHFFFAOYSA-N
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Description

N-{[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a pyridazine derivative featuring a 2-fluorophenyl substituent at the 3-position of the pyridazinone ring, conjugated to a glycylglycine dipeptide via an acetyl linker. The incorporation of a fluorine atom enhances metabolic stability and binding affinity through electronegative and hydrophobic interactions.

Properties

Molecular Formula

C16H15FN4O5

Molecular Weight

362.31 g/mol

IUPAC Name

2-[[2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15FN4O5/c17-11-4-2-1-3-10(11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26)

InChI Key

JXAZLRRHJQKZIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazinone intermediate.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with Glycylglycine: The final step involves coupling the acetylated intermediate with glycylglycine. This can be achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring or the fluorophenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring can participate in binding interactions, while the glycylglycine moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include sulfonamide-linked pyridazinones (e.g., compounds 5a-c in ) and other fluorinated pyridazine derivatives. Below is a comparative analysis:

Property N-{[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Other Analogues (e.g., 5b-c)
Core Structure Pyridazinone with 2-fluorophenyl substituent Pyridazinone with benzyloxy substituent Varied aryloxy groups (e.g., 4-Cl, 4-F)
Side Chain Acetyl-glycylglycine Benzenesulfonamide Sulfonamide or alkyl-linked groups
Molecular Weight ~395 g/mol (estimated) 371.39 g/mol (calculated) 372–410 g/mol (depending on substituents)
Key Functional Groups Fluorine, peptide bonds, acetyl linker Benzyloxy, sulfonamide Halogens, sulfonamides, ether linkages
Synthetic Route Likely involves acetylation of pyridazinone intermediate with glycylglycine Nucleophilic substitution with benzyl bromide derivatives Similar to 5a, using substituted benzyl bromides

Physicochemical Properties

  • Solubility : The glycylglycine moiety introduces polar peptide bonds, which may improve solubility relative to sulfonamide analogs like 5a-c. However, this is contingent on pH and ionization states.
  • Stability: Fluorine’s electron-withdrawing effect likely stabilizes the pyridazinone ring against metabolic degradation compared to non-fluorinated analogs .

Research Findings and Data

Analytical Characterization

  • HRMS : As demonstrated for compound 5a (HRMS m/z 290.020598 [M+Na]+), high-resolution mass spectrometry would confirm the molecular formula .
  • NMR : Expected signals include a fluorine-coupled aromatic proton (δ ~7.2–7.8 ppm) and glycylglycine backbone protons (δ ~3.8–4.3 ppm for CH2, δ ~8.2 ppm for CONH).

Biological Activity

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and metabolic modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H14FN5O3C_{16}H_{14}FN_5O_3 with a molecular weight of 375.4 g/mol. Its structure features a pyridazinone core that is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄FN₅O₃
Molecular Weight375.4 g/mol
CAS Number1232823-56-1

The biological activity of this compound is primarily attributed to its interaction with metabolic pathways involved in cancer cell proliferation. The compound is believed to inhibit glycolysis, a key metabolic pathway that is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM).

Research indicates that the compound may act as a competitive inhibitor of hexokinase, an enzyme critical for the glycolytic pathway. By modulating hexokinase activity, this compound can potentially reduce the energy supply available to rapidly proliferating tumor cells, thereby inhibiting their growth and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The most notable findings include:

  • Cytotoxicity : The compound showed lower IC50 values compared to standard treatments, indicating higher potency in inhibiting cell viability under hypoxic conditions typical of tumor microenvironments.
  • Mechanistic Insights : Enzymatic assays confirmed that the compound effectively inhibits hexokinase II (HKII), which is often overexpressed in cancer cells .

Case Studies

  • Glioblastoma Multiforme (GBM) : A study evaluating the effects of this compound on GBM cells reported a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls.
  • Breast Cancer : Another investigation focused on breast cancer cell lines revealed that treatment with the compound led to significant alterations in metabolic profiles, further supporting its role as a glycolytic inhibitor.

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